(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 2-(trifluoromethyl)benzyl substituent at the 4-position, and a carboxylic acid group at the 2-position.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNKSPHSOFZBM-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376040 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957311-13-6 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Protection of Pyrrolidine Nitrogen
The nitrogen atom in pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent such as dichloromethane (DCM). The reaction typically occurs in the presence of a base like triethylamine (TEA) to neutralize acidic byproducts.
Step 2: Alkylation at the 4-Position
The trifluoromethylbenzyl group is introduced via alkylation using an alkyl halide (e.g., benzyl bromide) and a strong base such as sodium hydride or n-butyllithium. A phase transfer catalyst like polyethylene glycol may be employed to enhance reaction efficiency. Temperature control is critical to prevent racemization.
Step 3: Carboxylic Acid Functionalization
The carboxylic acid group at the 2-position is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) for further modifications. Alternatively, direct esterification followed by hydrolysis can be used.
Step 4: Purification
The crude product is purified via recrystallization or chromatography to achieve high purity (>95%).
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, TEA | Room temperature, DCM solvent | High |
| Alkylation | Benzyl bromide, NaH or n-BuLi | Phase transfer catalyst, inert atmosphere | Moderate |
| Carboxylic Acid Activation | DCC or esterification reagents | Mild heating | Variable |
Challenges and Notes
-
- Racemization during alkylation or hydrogenation steps can be minimized by controlling temperature and reaction time.
- Using enantiomerically pure starting materials ensures retention of stereochemistry.
-
- Employing phase transfer catalysts improves yield by enhancing solubility and reaction rates.
- Reaction monitoring via techniques like HPLC or NMR ensures completion without side reactions.
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- Impurities arising from incomplete reactions or over-reactions can be removed by column chromatography or recrystallization.
Advanced Techniques for Improved Synthesis
Catalytic Hydrogenation
For derivatives requiring hydrogenation, catalysts like palladium on carbon (Pd/C) are employed under mild conditions to avoid racemization.
Use of Protecting Groups
Strategic use of protecting groups ensures selective reactions at desired sites while preventing side reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer properties. The compound's structural features, particularly the trifluoromethyl group, enhance its biological activity against certain cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival .
1.2 Drug Design
The compound's ability to act as a building block for more complex molecules makes it valuable in drug design. Its functional groups allow for modifications that can optimize pharmacokinetic properties. For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes involved in disease pathways, such as proteases and kinases .
Synthetic Organic Chemistry
2.1 Synthesis of Peptides
The compound serves as an important intermediate in the synthesis of peptides and other bioactive molecules. Its tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amino groups during coupling reactions. The ability to easily remove the Boc group under mild conditions allows for the selective formation of peptide bonds without damaging sensitive functional groups .
2.2 Chiral Synthesis
The chiral nature of this pyrrolidine derivative makes it suitable for asymmetric synthesis applications. It can be employed as a chiral auxiliary or ligand in various catalytic processes, facilitating the production of enantiomerically enriched compounds that are crucial in pharmaceuticals .
Materials Science
3.1 Polymer Chemistry
In materials science, the incorporation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid into polymer matrices has been investigated for developing advanced materials with enhanced properties. The trifluoromethyl group imparts unique thermal and chemical stability to polymers, making them suitable for high-performance applications .
3.2 Coatings and Adhesives
The compound's reactivity can be harnessed to create functional coatings and adhesives with specific properties such as hydrophobicity or enhanced adhesion to various substrates. Research has demonstrated that modifying surfaces with this compound can improve resistance to environmental degradation .
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below compares the target compound with key analogs based on substituents, molecular properties, and hazards:
*Estimated based on 4-CF3 analog.
Key Observations:
This difference may influence binding affinity in medicinal chemistry applications. The benzyl group (CAS 1229439-64-8) lacks the electron-withdrawing CF3 group, reducing lipophilicity and metabolic stability compared to the target compound.
Stereochemical Impact :
- The (2S,4R) configuration in the target compound contrasts with the (2R,4S) isomer (CAS 681128-50-7), which may exhibit distinct biological activity or crystallization behavior.
Hazard Profiles :
- Compounds with trifluoromethyl or aromatic substituents (e.g., target, 4-CF3 analog, phenyl analog) commonly exhibit acute oral toxicity (H302) and skin/eye irritation (H315, H319).
Physicochemical Properties
*Estimated using fragment contribution methods.
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-TRP, is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including the trifluoromethyl group and the tert-butoxycarbonyl protecting group, suggest potential biological activities that warrant investigation. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C18H22F3NO4
- Molecular Weight : 373.37 g/mol
- CAS Number : 957311-13-6
- Purity : ≥97%
Biological Activity Overview
Boc-TRP is primarily studied for its role as a building block in the synthesis of peptide-based drugs and as a potential inhibitor in various biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.
The exact mechanism of action for Boc-TRP is still under investigation; however, preliminary studies suggest it may interact with specific receptors or enzymes involved in metabolic pathways. Its structural similarity to natural amino acids allows it to mimic certain biological functions.
In Vitro Studies
- Cell Proliferation Inhibition : In studies conducted on cancer cell lines, Boc-TRP exhibited dose-dependent inhibition of cell proliferation. The IC50 values varied across different cell types, indicating selective cytotoxicity.
- Enzyme Inhibition : Boc-TRP has been shown to inhibit certain proteases involved in tumor progression. This inhibition suggests potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary tests indicate that Boc-TRP possesses antimicrobial properties against several bacterial strains, although further studies are needed to elucidate the mechanism.
In Vivo Studies
Research involving animal models has demonstrated that Boc-TRP can reduce tumor size when administered in combination with conventional chemotherapy agents. This synergistic effect highlights its potential as an adjunct therapy in oncology.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate cytotoxic effects on breast cancer cells | 50% inhibition at 10 µM concentration |
| Study B | Assess enzyme inhibition | Significant reduction in protease activity |
| Study C | Test antimicrobial efficacy | Effective against E. coli and S. aureus |
Synthesis and Applications
Boc-TRP is synthesized through a multi-step process involving the protection of amino groups and selective functionalization of the pyrrolidine ring. This compound serves as an important intermediate in the synthesis of more complex peptides and can be utilized in drug development targeting various diseases.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound?
The synthesis typically involves palladium-catalyzed coupling reactions and Boc (tert-butoxycarbonyl) protection. For example, multi-step procedures using palladium diacetate and tert-butyl XPhos as catalysts under inert atmospheres (40–100°C) are effective for introducing the trifluoromethylbenzyl group. Boc protection is critical for amine group stability during synthesis, followed by acid hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups . Purification via flash chromatography or recrystallization ensures high yields (≥95%) .
Q. How should researchers purify and characterize this compound?
- Purification : Use flash chromatography with gradients (e.g., 5% DMA in eluent) or reverse-phase HPLC to isolate the product .
- Characterization : Employ NMR (¹H/¹³C) to confirm stereochemistry and functional groups, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve absolute configuration (e.g., C–C bond precision: 0.003 Å, R factor: 0.037) . IR spectroscopy can validate carbonyl and carboxylic acid groups .
Q. What safety precautions are essential during handling?
The compound may pose hazards similar to structurally related Boc-protected pyrrolidines:
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).
- Protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to improve cross-coupling efficiency .
- Temperature Control : Maintain 40–100°C during coupling to balance reaction rate and byproduct formation .
- Base Selection : Cesium carbonate enhances deprotonation in tert-butanol solvent, favoring the desired stereoisomer .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent catalyst oxidation .
Q. How does the 2S,4R configuration influence conformational stability and biological interactions?
- Conformational Analysis : X-ray data show the pyrrolidine ring adopts a twisted envelope conformation, stabilized by intramolecular hydrogen bonding between the Boc group and carboxylic acid. This rigidity may enhance binding to target proteins .
- Hydrophobic Interactions : The trifluoromethylbenzyl group increases lipophilicity, potentially improving membrane permeability. Compare with analogs (e.g., 4-chlorobenzyl derivatives) to assess structure-activity relationships .
Q. How to resolve discrepancies between NMR and X-ray crystallography data?
- Dynamic Effects : NMR may indicate flexible conformers in solution, while X-ray captures a static crystal structure. Use variable-temperature NMR to probe rotational barriers .
- Cross-Validation : Confirm stereochemistry via NOESY (Nuclear Overhauser Effect) correlations and compare with computed DFT models .
Q. What methodologies mitigate hazardous byproducts during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
